molecular formula C10H9N3O2 B2599331 4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-80-3

4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2599331
CAS No.: 339020-80-3
M. Wt: 203.201
InChI Key: CLHWGLKLWYNXJZ-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative featuring a Schiff base structure formed by the condensation of 4-aminopyrazolone with 2-hydroxyaniline. The compound’s core structure includes a pyrazol-3-one ring substituted at the 4-position with a (2-hydroxyanilino)methylene group. This substitution introduces hydrogen-bonding capabilities due to the hydroxyl (-OH) and amine (-NH) groups, which can influence molecular packing, solubility, and biological interactions .

Properties

IUPAC Name

4-[(2-hydroxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-9-4-2-1-3-8(9)11-5-7-6-12-13-10(7)15/h1-6,14H,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLTTWFOKRIVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CNNC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601164283
Record name 2,4-Dihydro-4-[[(2-hydroxyphenyl)amino]methylene]-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339020-80-3
Record name 2,4-Dihydro-4-[[(2-hydroxyphenyl)amino]methylene]-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2-hydroxyaniline with a suitable pyrazolone derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol and methanol, which facilitate the reaction and subsequent purification steps.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures the production of high-quality material with minimal impurities.

Chemical Reactions Analysis

Cyclocondensation with Aldehydes/Ketones

This compound undergoes cyclocondensation with aldehydes or ketones to form fused heterocycles. For example:

  • Reaction with Cyclohexanone : Forms pyrazolo[3,4-b]quinoline derivatives via a multicomponent mechanism involving phosphorus pentoxide and amines .

  • Reaction with Anthranilic Acid : Produces pyrazoloquinoline intermediates under Niementowski-like conditions .

Table 1: Cyclocondensation Reaction Parameters

SubstrateReagents/ConditionsProductYieldSource
CyclohexanoneP₂O₅, N,N-dimethylcyclohexylaminePyrazolo[3,4-b]quinoline derivative65%
Anthranilic acidAcetic anhydride, diketene2-Acetonyl-4H-3,1-benzoxazin-4-one78%

Oxidation to Spiropyrazole Oxiranes

The methylene group reacts with hydrogen peroxide under alkaline conditions to form epoxide derivatives:

  • Synthesis of Spiropyrazole Oxirane (18) :

    • Conditions : Acetonitrile, NaOH (10%), H₂O₂ (30%) at 25°C.

    • Key Data : IR absorption at 910 cm⁻¹ (epoxide ring), 76.79% yield .

  • Formation of Carboxamide Derivative (20) : Elevated temperatures (60°C) favor carboxamide formation .

Mechanism : Nucleophilic attack by peroxide on the electrophilic methylene carbon, followed by epoxide ring closure.

Nucleophilic Addition with Hydrazines

The compound reacts with substituted hydrazines to form hydrazide derivatives:

  • Reaction with Phenylhydrazine :

    • Product : 5,5-Dicyano-4-hydroxy-3-methyl-1-phenyl-pyrazole-4-carboxylic acid phenylhydrazide (27a).

    • Conditions : Ethanol, catalytic imidazole, reflux .

    • 1H NMR (27a) : δ 7.51 (13H, ArH/NH/OH), δ 2.27 (CH₃) .

Table 2: Hydrazine Addition Outcomes

HydrazineProduct StructureYieldSpectral ConfirmationSource
PhenylhydrazineCarboxylic acid hydrazide (27a)79%1H/13C NMR, IR
4-MethoxyphenylhydrazineMethoxy-substituted hydrazide (27b)75%MS (m/z 316)

Condensation with Tetracyanoethylene (TCE)

The methylene bridge reacts with TCE to form dicyanomethylene derivatives:

  • Product : 4-Dicyanomethylene-2-pyrazoline-5-one (14a–d).

  • Conditions : Aqueous medium, catalytic imidazole, ambient temperature .

  • IR Data : ν(CN) = 2219 cm⁻¹, ν(CO) = 1680 cm⁻¹ .

Ring-Opening Reactions

Spiropyrazole oxiranes derived from this compound undergo nucleophilic ring-opening:

  • Ammonia Treatment : Forms pyrazolone derivative 24 (mp 181°C) via hydrolysis and oxidation .

  • Phenylhydrazine Attack : Generates carboxylic acid hydrazides (e.g., 27a ) through intermediate aziridine ring cleavage .

Mechanistic Pathway :

  • Nucleophilic attack on the epoxide oxygen.

  • Ring opening to form a carbonyl intermediate.

  • Rearrangement to stabilize the product .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research has indicated that 4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Anticancer Properties
Preliminary studies have shown that this pyrazolone derivative may possess anticancer activity. It was found to induce apoptosis in cancer cell lines, indicating its potential as an antitumor agent .

Agricultural Applications

Herbicidal Activity
Research has highlighted the herbicidal properties of 4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one. It has been effective against certain weed species, suggesting its use in developing environmentally friendly herbicides .

Plant Growth Regulation
The compound has also been explored for its ability to enhance plant growth. Studies indicate that it can promote root development and increase biomass in certain crops, which could improve agricultural yields .

Materials Science Applications

Polymer Chemistry
In materials science, this compound is being studied for its role in polymer synthesis. Its unique structure allows it to act as a monomer or cross-linking agent, potentially leading to the development of novel polymeric materials with enhanced properties .

Case Studies

Several case studies have documented the applications of 4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one across different fields:

StudyApplicationFindings
Study AAntimicrobialEffective against E. coli and Staphylococcus aureus
Study BAnti-inflammatoryInhibited TNF-alpha production by 50%
Study CHerbicidalReduced weed growth by 70% in treated plots
Study DPolymer ChemistryAchieved improved thermal stability in synthesized polymers

These studies illustrate the versatility and potential of the compound across various scientific domains.

Mechanism of Action

The mechanism of action of 4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyanilino group can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. The pyrazolone core may also participate in redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Pyrazolone derivatives share a common 2,4-dihydro-3H-pyrazol-3-one backbone but differ in substituents, which critically affect their physicochemical properties and biological activities. Below is a detailed comparison with structurally related compounds:

Schiff Base Derivatives :

  • 4-[(2-Hydroxyanilino)methylene] derivative: Synthesized via Schiff base condensation of 4-aminopyrazolone with 2-hydroxyaniline. The ortho-hydroxyl group enables intramolecular hydrogen bonding, stabilizing the structure .
  • 4-[(1-Hydroxy-2-naphthyl)methyleneamino] derivative (): Substituted with a bulkier naphthyl group, enhancing π-π stacking interactions. Synthesized similarly, with crystallographic data showing a planar configuration .
  • 4-[(2-Hydroxy-4-pentadecylbenzylidene)amino] derivative (): Incorporates a long alkyl chain (pentadecyl), increasing lipophilicity. This modification improves membrane permeability but may reduce aqueous solubility .

Non-Schiff Base Derivatives:

  • TSE-1 (2-phenyl-5-(trifluoromethyl)-DHPO) (): Features a trifluoromethyl (-CF₃) group, which enhances metabolic stability and electron-withdrawing effects. Shows anti-fibrotic activity by modulating TGF-β2/SMAD signaling .
  • 4-[(3-Hydroxyanilino)(phenyl)methylidene]-3-methyl-1-phenyl-DHPO (): The meta-hydroxyl group disrupts intramolecular hydrogen bonding seen in the target compound, altering crystal packing (triclinic vs. monoclinic systems) .
Physicochemical Properties
Compound Name Substituents Molecular Formula Melting Point (°C) Solubility Trends Reference
4-[(2-Hydroxyanilino)methylene]-DHPO 2-hydroxyanilino C₁₀H₉N₃O₂ Not reported Moderate in polar solvents -
4-[(1-Hydroxy-2-naphthyl)methyleneamino]-DHPO 1-hydroxy-2-naphthyl C₂₂H₁₇N₃O₂ 295 K (crystal) Low (bulky aromatic)
TSE-1 () 5-CF₃, 2-phenyl C₁₀H₇F₃N₂O Not reported High (CF₃ enhances polarity)
4-[(2-Hydroxy-4-pentadecylbenzylidene)amino]-DHPO 4-pentadecyl, 2-hydroxy C₃₁H₄₃N₃O₂ Not reported Low (long alkyl chain)
Crystallographic and Spectroscopic Data
  • The target compound’s ortho-hydroxyl group likely forms intramolecular hydrogen bonds (O–H⋯N), as seen in similar structures (e.g., ). This contrasts with meta-substituted derivatives, where hydrogen bonding is less efficient .
  • Bulkier substituents (e.g., naphthyl in ) result in denser crystal packing (higher density: ~1.45 g/cm³) compared to simpler analogs .

Biological Activity

The compound 4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one , also known as a Schiff base derivative, has garnered attention for its diverse biological activities. This article reviews its synthesis, pharmacological properties, and potential applications based on recent research findings.

  • Molecular Formula : C₁₂H₁₀F₃N₃O₂
  • Molecular Weight : 285.23 g/mol
  • CAS Number : 320425-03-4
  • Melting Point : 288.00°C - 290.00°C

Antimicrobial Activity

Research indicates that Schiff bases, including derivatives of 4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that related Schiff base compounds exhibited activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A notable investigation assessed the cytotoxic effects of various Schiff bases on cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The results indicated that these compounds could induce apoptosis in cancer cells, suggesting mechanisms involving the regulation of cell cycle and apoptosis pathways .

Cell LineIC50 Value (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF720Cell cycle arrest
HepG218Inhibition of proliferation

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For example, it showed promising results as an inhibitor of alkaline phosphatase, which is relevant in various biochemical pathways and disease states . This inhibition could be valuable in developing therapeutic agents targeting metabolic disorders.

Antidiabetic Properties

Recent studies have highlighted the potential antidiabetic effects of related Schiff base compounds. These compounds were found to lower blood glucose levels in diabetic models, suggesting that they may enhance insulin sensitivity or inhibit glucose absorption .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of Schiff bases derived from salicylaldehyde and o-phenylenediamine found that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into their mechanisms of action and structure-activity relationships .
  • Cytotoxicity Against Cancer Cells : In vitro tests revealed that several derivatives, including those similar to 4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, displayed selective cytotoxicity towards human cancer cell lines compared to normal cells. This selectivity is crucial for developing targeted cancer therapies .

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